Nickel(II) bromide trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

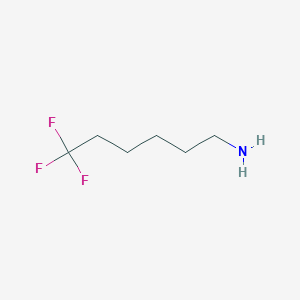

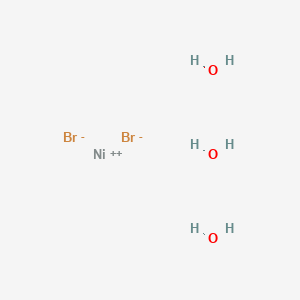

Nickel(II) bromide trihydrate, also known as Nickel dibromide hydrate or Nickelous bromide, is a compound with the molecular formula NiBr2 · 3H2O . It is used in various industries including the pharmaceutical industry for soporific and sedatives, the photosensitive industry, analytical chemistry, and as an electrolyte in high energy batteries .

Synthesis Analysis

The green hexahydrate NiBr2-6H2O readily evolves water; crystallization from aqueous solutions above 29° yields the trihydrate NiBr2-3H2O. The hexahydrate can be dehydrated to a dihydrate over concentrated sulphuric acid at 5° .

Molecular Structure Analysis

The structure of the nickel bromides varies with the degree of hydration. In all of these cases, the nickel (II) ion adopts an octahedral molecular geometry . Anhydrous NiBr2 adopts the hexagonal cadmium chloride structure . The interatomic distance for Ni-Br is 2.52—2.58 Å .

Chemical Reactions Analysis

NiBr2 has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . NiBr2 is also used to prepare catalysts for cross-coupling reactions and various carbonylations .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 272.55 . The green hexahydrate NiBr2-6H2O readily evolves water; crystallization from aqueous solutions above 29° yields the trihydrate NiBr2-3H2O . Anhydrous NiBr2 is a paramagnet at room temperature .

Wissenschaftliche Forschungsanwendungen

Role in Spin State Variations

- The study of water's role in spin state variations among Nickel(II) halide complexes has shown that water of crystallization and bromide ions form hydrogen-bonded chelate rings, influencing the spin state of Nickel(II) complexes. This demonstrates the critical role of hydration in determining the magnetic and electronic properties of nickel compounds (Ito, Toriumi, & Ito, 1981).

Applications in Energy Storage and Conversion

- Nickel (oxy)hydroxide-based materials, related to Nickel(2+); dibromide; trihydrate by their nickel content, are highlighted for their role in energy storage and conversion devices. In situ studies have shown dynamic changes in nickel hydroxide nanosheets, suggesting their utility in improving reaction kinetics and efficiencies for supercapacitors and oxygen-evolution catalysts (Deng et al., 2017).

Structural Transformations in Metal-Organic Frameworks

- Research on nickel phosphonate metal-organic frameworks reveals structural transformations with dehydration, affecting adsorption properties for gases like CO2 and CH4. These findings indicate potential applications in gas storage and separation technologies (Miller et al., 2008).

Advancements in Catalysis

- Synthesis and characterization of nickel dibromide complexes have been studied for their high activity in ethylene polymerization. This showcases the catalytic potential of nickel compounds in creating high-performance polymeric materials (Liu et al., 2011).

Electrochemical Applications

- Nickel-based materials exhibit significant electrocatalytic performances toward small molecules, underpinning their use in fuel cells, energy storage, organic synthesis, wastewater treatment, and electrochemical sensors. The study underscores the versatility of nickel compounds in various electrochemical applications (Miao et al., 2014).

Wirkmechanismus

Safety and Hazards

Nickel(II) bromide trihydrate may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, may cause cancer by inhalation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long lasting effects .

Zukünftige Richtungen

Nickel(II) bromide trihydrate finds diverse applications in scientific research, serving as a catalyst, analytical reagent, and key component in the synthesis of various compounds. It also plays a vital role in the preparation of metal-organic frameworks and polymers, enabling the synthesis of inorganic and organic substances like polyoxometalates and others .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nickel(2+);dibromide;trihydrate involves the reaction between nickel(II) oxide and hydrobromic acid, followed by the addition of water to form the trihydrate.", "Starting Materials": [ "Nickel(II) oxide", "Hydrobromic acid", "Water" ], "Reaction": [ "Nickel(II) oxide is added to hydrobromic acid to form nickel(II) bromide.", "NiO + 2HBr -> NiBr2 + H2O", "Water is added to the nickel(II) bromide to form the trihydrate.", "NiBr2 + 3H2O -> NiBr2·3H2O" ] } | |

CAS-Nummer |

7789-49-3 |

Molekularformel |

Br2H2NiO |

Molekulargewicht |

236.52 g/mol |

IUPAC-Name |

nickel(2+);dibromide;hydrate |

InChI |

InChI=1S/2BrH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI-Schlüssel |

LQJMXNQEJAVYNB-UHFFFAOYSA-L |

SMILES |

O.O.O.[Ni+2].[Br-].[Br-] |

Kanonische SMILES |

O.[Ni+2].[Br-].[Br-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)

![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)

![N-(9H-fluoren-2-yl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B2653487.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)

![2-[4-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole](/img/structure/B2653491.png)

![8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2653498.png)

![1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2653501.png)